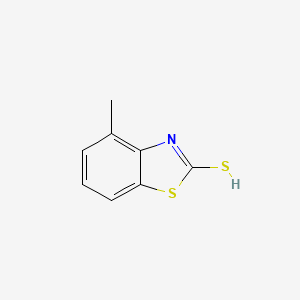

4-methyl-1,3-benzothiazole-2-thiol

Description

Contextualization within Heterocyclic Chemistry: Benzothiazole (B30560) Class

4-Methyl-1,3-benzothiazole-2-thiol belongs to the benzothiazole class of heterocyclic compounds. nih.govontosight.ai These are organic compounds characterized by a benzene (B151609) ring fused to a five-membered thiazole (B1198619) ring. nih.govontosight.ai The parent compound, benzothiazole, is an aromatic heterocyclic compound with the chemical formula C₇H₅NS. wikipedia.org Benzothiazoles are a noteworthy class of heterocyclic compounds due to their wide range of applications in medicinal chemistry, agrochemicals, and materials science. rsc.org The fusion of the benzene and thiazole rings creates a stable bicyclic system that is a common structural motif in many synthetic and naturally occurring bioactive molecules. benthamscience.com The benzothiazole core is found in various commercial products and natural compounds, such as the bioluminescent compound firefly luciferin. wikipedia.org

The reactivity of the benzothiazole ring system, particularly at the carbon atom positioned between the nitrogen and sulfur atoms, has generated considerable interest among researchers. mdpi.com This specific position allows for various substitutions, leading to a diverse array of derivatives with unique properties. benthamscience.com The introduction of substituents, such as the methyl group at the 4-position and the thiol group at the 2-position in this compound, significantly influences the molecule's physicochemical properties and reactivity. ontosight.ai

It is important to note that 2-mercaptobenzothiazoles, including the 4-methyl derivative, exist in a tautomeric equilibrium between the thiol form, which has a C-SH group, and the thione form (benzothiazoline-2-thione), which contains a C=S bond and a hydrogen atom attached to the nitrogen. wikipedia.orgresearchgate.netresearchgate.net Spectroscopic and theoretical studies have shown that the thione tautomer is generally more stable. wikipedia.orgresearchgate.net

Historical Perspective on Benzothiazole-2-thiol Chemistry

The chemistry of benzothiazole-2-thiols, often referred to as mercaptobenzothiazoles, has a rich history rooted in industrial applications, particularly in the rubber industry. The parent compound, 2-mercaptobenzothiazole (B37678) (MBT), was discovered by A. W. Hoffmann, who developed synthesis methods involving the reaction of 2-aminothiophenol (B119425) with carbon disulfide. wikipedia.org

A significant breakthrough in the application of benzothiazole chemistry came with the discovery of their role in the sulfur vulcanization of rubber. wikipedia.orgtaylorandfrancis.com Researchers at Pirelli and Goodyear Tire & Rubber found that using 2-mercaptobenzothiazole as an accelerator allowed for vulcanization with less sulfur and at milder temperatures, resulting in a stronger and more durable rubber product. wikipedia.org This discovery was pivotal for the advancement of the tire and rubber industry.

Over the years, numerous synthetic methods for benzothiazole derivatives have been developed. The most common approach involves the condensation of 2-aminobenzenethiols with various carbonyl- or cyano-containing compounds. nih.gov Other established methods include reactions of ortho-halogenated anilines with reagents like isothiocyanates or carbon disulfide. nih.gov The continuous development of synthetic strategies, including more environmentally friendly "green chemistry" approaches, has expanded the accessibility and variety of benzothiazole-2-thiol derivatives for research and industrial use. nih.govrsc.org

Current Research Landscape and Emerging Areas for this compound

Current research on this compound and its related structures is diverse and expanding into several key areas:

Corrosion Inhibition: A significant area of investigation is the use of benzothiazole-2-thiol derivatives as corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum. csic.esmdpi.commdpi.com The presence of heteroatoms (nitrogen and sulfur) in the ring structure allows these molecules to adsorb onto metal surfaces, forming a protective film that mitigates corrosion. csic.es The specific substitution, such as the 4-methyl group, can influence the efficiency and mechanism of this inhibition. ontosight.ai Studies have shown that these compounds can be effective in acidic environments and in protecting industrial pipelines. mdpi.comontosight.ai

Synthetic Methodology: There is ongoing research into novel and more efficient methods for synthesizing substituted benzothiazoles. mdpi.comnih.gov Modern approaches focus on principles of green chemistry, such as using water as a solvent, employing microwave irradiation to accelerate reactions, and developing metal-free catalytic systems. mdpi.comrsc.orgnih.gov The synthesis of this compound can be achieved through methods like the cyclization of 2-amino-3-methylphenol (B31084) with tetramethylthiuram disulfide. rsc.orgchemicalbook.com

Biological and Medicinal Chemistry: Benzothiazole derivatives are a cornerstone in drug discovery, exhibiting a wide spectrum of biological activities. rsc.orgbenthamscience.com While this article excludes detailed pharmacological profiles, it is noteworthy that the benzothiazole scaffold is explored for various therapeutic applications. mdpi.comnih.govnih.gov Research involves synthesizing new derivatives of this compound and evaluating their potential as bioactive agents. mdpi.comniscpr.res.in This often involves linking the benzothiazole core to other heterocyclic rings to create hybrid molecules with potentially enhanced properties. niscpr.res.inmdpi.com

Materials Science: The unique chemical and physical properties of benzothiazoles make them valuable in materials science. rsc.org They are used in the development of dyes and pigments, as the benzothiazole structure can be part of a larger chromophore system. ontosight.ai

Rationale for Dedicated Academic Investigation of this compound

The dedicated academic investigation of this compound is driven by the need to understand the structure-property relationships within the broader class of benzothiazole-2-thiols. The introduction of a methyl group at the 4-position of the benzene ring is not a trivial modification; it introduces specific electronic and steric effects that can profoundly influence the molecule's behavior.

Key rationales for its study include:

Elucidating Substituent Effects: Studying the 4-methyl derivative in comparison to the parent 2-mercaptobenzothiazole and other substituted analogues allows researchers to systematically probe how the position and nature of substituents affect properties like corrosion inhibition efficiency, reactivity, and biological activity. ontosight.aibenthamscience.com The methyl group, being an electron-donating group, can alter the electron density of the aromatic system, thereby influencing its interaction with metal surfaces or biological targets.

Fine-Tuning Applications: For applications like corrosion inhibition, subtle changes in molecular structure can lead to significant improvements in performance. mdpi.commdpi.com A detailed understanding of how the 4-methyl group impacts adsorption mechanisms and the stability of the protective film is crucial for designing more effective and specialized inhibitors. csic.es

Expanding Synthetic Utility: The compound serves as a valuable building block in organic synthesis. mdpi.com Its thiol group is a reactive handle that can be functionalized to create a wide array of more complex molecules with tailored properties for various applications, from medicinal chemistry to materials science. niscpr.res.inmdpi.com

Fundamental Chemical Interest: The tautomerism between the thiol and thione forms presents a subject of fundamental academic interest. wikipedia.orgresearchgate.net Investigating how the 4-methyl substituent influences this equilibrium provides deeper insights into the intrinsic chemical nature of these heterocyclic systems.

Table of Physicochemical Properties Below is a table summarizing some of the key physicochemical properties of the parent compound, 2-Mercaptobenzothiazole, which provides a reference for understanding the properties of its 4-methyl derivative.

| Property | Value |

| Molecular Formula | C₇H₅NS₂ |

| Molar Mass | 167.25 g/mol chembk.com |

| Appearance | Pale yellow monoclinic needles or flaky crystals chembk.com |

| Melting Point | 172-180 °C chembk.com |

| Water Solubility | <0.1 g/100 mL at 19 °C chembk.com |

| Tautomerism | Exists in equilibrium between thiol and thione forms, with the thione form being more stable wikipedia.orgmst.dk |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-benzothiazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-5-3-2-4-6-7(5)9-8(10)11-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACGKHGTBZGVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)SC(=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 1,3 Benzothiazole 2 Thiol

Foundational Cyclization Approaches to Benzothiazole-2-thiols

The creation of the benzothiazole-2-thiol scaffold is central to the synthesis of its 4-methyl derivative. This is typically accomplished through cyclization reactions that form the fused benzene (B151609) and thiazole (B1198619) rings.

Cyclization of 2-Aminothiophenol (B119425) Derivatives with Carbon Disulfide

A well-established and traditional method for synthesizing benzothiazole-2-thiols involves the reaction of a 2-aminothiophenol derivative with carbon disulfide. wikipedia.org This reaction, originally developed by A. W. Hoffmann, proceeds via the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield the benzothiazole-2-thione. wikipedia.org The thione tautomer is generally more stable than the thiol form. wikipedia.org

This foundational reaction is adaptable for the synthesis of substituted benzothiazole-2-thiols by starting with an appropriately substituted 2-aminothiophenol. For the target compound, this would necessitate the use of 3-amino-4-methylthiophenol.

Ring Closure Reactions of Substituted Anilines

An alternative industrial-scale approach involves the high-temperature reaction of a substituted aniline (B41778) with carbon disulfide in the presence of sulfur. wikipedia.org This method circumvents the need for pre-synthesized aminothiophenols. For the synthesis of 4-methyl-1,3-benzothiazole-2-thiol, this would involve the reaction of m-toluidine (B57737) with carbon disulfide and sulfur.

Other ring closure strategies include the reaction of 2-haloanilines with dithiocarbamates, which can proceed either without a catalyst or with the aid of a copper catalyst, depending on the nature of the halogen. nih.gov

Targeted Synthesis of this compound Precursors

The specific synthesis of this compound requires the strategic introduction of the methyl group at the 4-position of the benzothiazole (B30560) ring and the subsequent or concurrent formation of the thiol group at the 2-position.

Regioselective Introduction of the Methyl Group at Position 4

The key to synthesizing the target molecule often lies in the preparation of a precursor that already contains the methyl group in the desired location. One such precursor is 4-methyl-2-aminobenzothiazole. The synthesis of this intermediate can be achieved through various means, including the reaction of N-(m-tolyl)thiourea with an oxidizing agent.

Another critical precursor is 4-methyl-2-nitrothiophenol, which can be synthesized from p-methylthiophenol via a mixed acid nitration method in a solvent mixture of dichloromethane (B109758) and ethanol (B145695). google.com The subsequent reduction of the nitro group to an amine would provide the necessary 3-amino-4-methylthiophenol for cyclization with carbon disulfide.

The regioselectivity of methylation can be a significant challenge in these syntheses. Modern techniques, such as iridium-catalyzed C-H borylation followed by functionalization, offer precise control over the position of substitution on the benzothiazole ring, although this is a more advanced approach. acs.orgnih.gov

Functional Group Interconversions Leading to the Thiol Moiety

Once the 4-methylbenzothiazole core is established, the introduction of the thiol group at the 2-position is the final key step. If the synthesis starts with 4-methyl-2-aminobenzothiazole, a common method to introduce the thiol group is through a diazotization reaction followed by reaction with a sulfur-containing nucleophile. For instance, 4-methyl-2-aminobenzothiazole can be diazotized with sodium nitrite (B80452) in an acidic medium, and the resulting diazonium salt can then be reacted with a suitable sulfur source to yield the target thiol. google.com

Alternatively, direct conversion of a 2-halobenzothiazole to the corresponding thiol can be achieved through nucleophilic substitution with a sulfur reagent.

Advanced Synthetic Strategies

Modern synthetic chemistry offers more sophisticated and efficient routes to substituted benzothiazoles. These include:

One-pot multicomponent reactions: These strategies combine multiple reaction steps into a single process, improving efficiency and reducing waste. For example, a three-component reaction of 2-aminothiophenols, oxalyl chloride, and thiols can yield S-alkyl- or arylbenzothiazol-2-carbothioates. nih.gov

Metal-catalyzed cross-coupling reactions: Transition metal catalysts, such as those based on palladium, copper, or nickel, are widely used to form C-C and C-S bonds, enabling the introduction of various substituents onto the benzothiazole ring with high precision. mdpi.com

Green chemistry approaches: The use of environmentally benign solvents (like water), catalysts (such as nano-Fe2O3), and energy sources (like microwave irradiation or visible light) is becoming increasingly prevalent in the synthesis of benzothiazole derivatives to enhance sustainability. mdpi.commdpi.com For instance, the condensation of 2-aminothiophenols with aldehydes can be efficiently carried out using various green catalytic systems. mdpi.com

These advanced methods provide powerful tools for the targeted synthesis of complex benzothiazole derivatives, including this compound, with high yields and selectivity.

Interactive Data Table: Synthetic Reactions for Benzothiazole Derivatives

| Reactants | Product Type | Catalyst/Conditions | Yield | Reference |

| 2-Aminothiophenol, Carbonyl compounds | 2-Substituted Benzothiazoles | Various catalysts (e.g., nano-Fe2O3, H2O2/HCl) | High to excellent | mdpi.com |

| 2-Aminothiophenols, Aldehydes | 2-Substituted Benzothiazoles | Molecular sieves, PCC | 85-95% | mdpi.com |

| 2-Aminothiophenols, Ketones | 2-Substituted Benzothiazoles | Reflux, catalyst-free | 39-95% | mdpi.com |

| 2-Aminothiophenols, Acyl chlorides | 2-Substituted Benzothiazoles | Silica-supported sodium bisulfate | Good | mdpi.com |

| 2-Aminothiophenols, Carbon dioxide | Benzothiazoles | Diethylsilane, DBN | Good | rsc.org |

| Bis(2-aminophenyl) disulfide, Carbon dioxide | 2-Unsubstituted Benzothiazoles | BH3NH3, catalyst-free | Good to excellent | rsc.org |

| 2-Aminothiophenols, Aldehydes | 2-Arylbenzothiazoles | Sodium hydrosulfite, water-ethanol reflux | 51-82% | nih.gov |

| p-Methylthiophenol, Mixed acid | 4-Methyl-2-nitrothiophenol | Dichloromethane, ethanol | High | google.com |

| 4-Methyl-2-aminobenzothiazole, Nitrite | 4-Methylbenzothiazole diazonium salt | Acidic medium | - | google.com |

Catalytic Methods in Benzothiazole-2-thiol Synthesis

The synthesis of the benzothiazole core, and by extension this compound, has been significantly advanced through the use of catalytic systems. These methods offer enhanced reaction rates, higher yields, and greater selectivity compared to stoichiometric approaches. Catalysis in this context is broadly categorized into metal-based catalysis and the use of more novel systems like nanocatalysts and ionic liquids.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds essential for constructing the benzothiazole framework. Various metals have been employed to facilitate the intramolecular cyclization of N-arylthioureas or related precursors.

Ruthenium, palladium, and nickel catalysts have proven effective in the oxidative coupling of N-arylthioureas. For instance, RuCl₃ can catalyze the intramolecular C-S bond formation, with electron-rich substrates demonstrating higher reactivity. nih.gov Similarly, Pd(OAc)₂ has been used for intramolecular oxidative cyclization, though it can be a more costly alternative. nih.gov Nickel(II) catalysts also facilitate the synthesis of 2-aminobenzothiazoles from N-arylthioureas. nih.gov

Copper catalysts, particularly copper(I) oxide (CuO), are effective in the intermolecular reaction of 2-haloanilines with dithiocarbamates to form 2-aminobenzothiazoles in a one-pot process. nih.gov While 2-iodoaniline (B362364) can react without a catalyst, the less reactive 2-bromoanilines require the presence of a copper catalyst to proceed efficiently. nih.gov

These metal-catalyzed methods are generally applicable to the synthesis of substituted benzothiazoles, including the 4-methyl variant, by selecting the appropriately substituted starting materials (e.g., N-(3-methylphenyl)thiourea).

Table 1: Overview of Metal Catalysts in Benzothiazole Synthesis

| Catalyst | Precursor Type | Reaction Type | Typical Yield | Reference |

|---|---|---|---|---|

| RuCl₃ | N-arylthioureas | Intramolecular Oxidative Coupling | Up to 91% | nih.gov |

| Pd(OAc)₂ | N-aryl-N′,N′-dialkylthioureas | Intramolecular Oxidative Cyclization | High | nih.gov |

| Ni(II) complexes | N-arylthioureas | Intramolecular Cyclization | High | nih.gov |

Nanocatalyst and Ionic Liquid Catalysis

In the quest for more efficient and recyclable catalytic systems, nanocatalysts and ionic liquids have emerged as promising alternatives. These modern catalysts often exhibit high activity and can be utilized under environmentally benign conditions.

A notable example is the use of an ionic liquid (Fe₃O₄@SiO₂@[PrMIM]PMoV) immobilized on magnetic nanoparticles. nanomaterchem.comnanomaterchem.com This catalyst, which possesses both Lewis and Brønsted acid characteristics, has been successfully employed in the synthesis of benzothiazole derivatives. nanomaterchem.comnanomaterchem.com The magnetic nature of the nanoparticles allows for easy separation and recycling of the catalyst from the reaction mixture. nanomaterchem.comnanomaterchem.com The reactions can be carried out in greener solvents like polyethylene (B3416737) glycol (PEG). nanomaterchem.comnanomaterchem.com

Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄), can also serve as recyclable reaction media for synthetic transformations. For example, the S-arylation of benzothiazole-2-thiol with diaryliodonium salts proceeds efficiently in [bmim]BF₄ at room temperature, offering good yields and the ability to reuse the ionic liquid. researchgate.net Proline-based ionic liquids have also been developed as reusable catalysts for the synthesis of 2-arylbenzothiazoles in biomass-derived solvents, further highlighting the green potential of these systems. dntb.gov.ua

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. For benzothiazoles, this has led to the development of methods that utilize safer solvents, reduce energy consumption, and employ recyclable catalysts.

One of the most common green approaches involves the condensation of 2-aminothiophenols with various carbonyl compounds. mdpi.com For the synthesis of this compound, the key precursor would be 2-amino-3-methylthiophenol. The reaction with carbon disulfide is a traditional and direct route. wikipedia.org

Modern green methods often focus on the catalyst and reaction medium. For example, the use of a mixture of H₂O₂/HCl in ethanol at room temperature provides an efficient synthesis of benzothiazole derivatives from 2-aminothiophenol and aldehydes. mdpi.com Heterogeneous catalysts like SnP₂O₇ have been used to achieve high yields and short reaction times, with the added benefit of the catalyst being reusable for multiple cycles. mdpi.com The use of water as a solvent is another significant green strategy. The cyclization of 2-aminothiophenols or 2-aminophenols with tetramethylthiuram disulfide can be performed in water, offering a more environmentally friendly alternative to traditional organic solvents. nih.gov

Multi-component and One-pot Synthetic Sequences

Multi-component and one-pot reactions are highly valued for their efficiency, as they allow for the construction of complex molecules from simple precursors in a single synthetic operation. This approach reduces the need for purification of intermediates, saving time, solvents, and resources.

A novel three-component, one-pot reaction has been developed for the synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. nih.govacs.org This method involves the formation of multiple C-S and C-N bonds in a single step. nih.govacs.org The synthesis of thiazole derivatives through a one-pot three-component reaction using a hydrazinyl-thiazole precursor has also been reported, showcasing the versatility of this strategy for building heterocyclic systems. nih.gov

For the synthesis of 2-mercaptobenzothiazoles, the industrial route itself can be considered a one-pot process, where aniline (or a substituted aniline like m-toluidine), carbon disulfide, and sulfur are reacted at high temperature and pressure. wikipedia.orggoogle.com

Mechanism Elucidation of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For the synthesis of this compound, the key mechanistic step is the cyclization to form the fused heterocyclic ring system.

Mechanistic Pathways of Cyclization Reactions

The formation of the benzothiazole ring from 2-aminothiophenol and a one-carbon electrophile (like carbon disulfide) is a classic example of a condensation-cyclization reaction. The probable mechanism involves the initial nucleophilic attack of the more nucleophilic thiolate group onto the carbon of carbon disulfide. This is followed by an intramolecular nucleophilic attack by the amino group onto the newly formed dithiocarbamate intermediate, leading to cyclization. A final elimination of hydrogen sulfide yields the benzothiazole-2-thiol product, which exists predominantly in its thione tautomeric form. wikipedia.org

Another important mechanistic pathway is the Jacobsen radical cyclization of thiobenzanilides. researchgate.net This method involves the cyclization of a thiobenzanilide (B1581041) (which can be formed from the corresponding benzanilide (B160483) and a thionating agent like Lawesson's reagent) onto an ortho carbon of the anilido ring. researchgate.net The reaction is typically initiated by an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution. This strategy is highly effective for synthesizing specific benzothiazole regioisomers. researchgate.net

In metal-free C-H functionalization strategies, a plausible pathway involves the oxidation of a thiol source, such as 1,3-propanedithiol, by an oxidant like DMSO to form a disulfide intermediate. nih.gov This active intermediate then couples with the benzothiazole at the C2 position. A subsequent intramolecular nucleophilic substitution leads to the formation of the 2-mercaptobenzothiazole (B37678) product. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate |

| Ruthenium(III) chloride |

| Copper(I) oxide |

| 2-iodoaniline |

| 2-bromoaniline |

| Polyethylene glycol |

| 1-butyl-3-methylimidazolium tetrafluoroborate |

| Tin(IV) pyrophosphate |

| Hydrogen peroxide |

| Hydrochloric acid |

| 2-amino-3-methylthiophenol |

| Carbon disulfide |

| Tetramethylthiuram disulfide |

| m-toluidine |

| Lawesson's reagent |

| Potassium ferricyanide |

| Dimethyl sulfoxide |

Role of Catalysts in Reaction Selectivity and Efficiency

The synthesis of this compound and its derivatives can be significantly influenced by the presence and type of catalyst, which plays a crucial role in determining the reaction's efficiency, selectivity, and environmental footprint. While some syntheses can proceed without a catalyst, many modern methods employ catalytic systems to enhance reaction rates and yields under milder conditions. mdpi.comnih.govacs.org

Transition Metal Catalysis: Transition metals, particularly copper, are widely used to facilitate the synthesis of benzothiazole derivatives.

Copper Catalysts: In syntheses starting from o-haloanilines, copper catalysts are often essential, especially when less reactive chloro- or bromoanilines are used. mdpi.comnih.gov For instance, CuBr has been identified as a highly effective catalyst for the synthesis of 2-mercaptobenzothiazoles, while other metals like iron, cobalt, or nickel were found to be ineffective. mdpi.com Similarly, copper(I) oxide (CuO) has proven effective in the reaction between 2-bromoanilines and dithiocarbamates. nih.gov These catalysts function by facilitating the crucial carbon-sulfur (C–S) bond formation steps in the reaction mechanism. An efficient copper-catalyzed synthesis of 2-mercaptobenzothiazole from 2-haloaniline and potassium xanthate has also been reported. acs.org

Other Metal Catalysts: Ruthenium catalysts, such as RuCl₃, have been used for the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles, a related class of compounds. nih.gov While not directly synthesizing the thiol, this demonstrates the utility of various transition metals in forming the benzothiazole ring system.

Lewis Acid and Base Catalysis: Non-metallic catalysts, including Lewis acids and organic bases, also play a significant role.

Lewis Acids: Aluminum chloride (AlCl₃) has been used as a catalyst in an alternative procedure involving sodium dithiocarbamate as the sulfur source, showcasing the role of Lewis acids in activating the substrates. mdpi.com

Organic Bases: As previously mentioned, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is not a catalyst in the strict sense but acts as a promoter. It is highly effective in the tandem reaction of o-haloanilines with carbon disulfide. Its role is to facilitate the initial nucleophilic attack and the subsequent intramolecular cyclization. organic-chemistry.org The choice of base is critical, with DBU showing superior performance in optimizing reaction yields. organic-chemistry.org

Catalyst-Free and Green Approaches: In line with the principles of green chemistry, methods that minimize or eliminate catalysts are of great interest.

Reactions involving highly reactive 2-iodoaniline derivatives can often proceed efficiently without any catalyst. mdpi.comnih.gov

A convenient method for synthesizing 2-mercaptobenzothiazoles from a disulfide and carbon disulfide is mediated by a metal sulfide like sodium hydrosulfide (B80085) (NaHS) in water. In this process, NaHS acts not only as a cleaving agent for the disulfide bond but also as an activator for carbon disulfide. rsc.org

Heterogeneous catalysts, such as vanadium oxide supported on fluorapatite (B74983) (V₂O₅/FAp), have been developed for the synthesis of related benzothiazolo[3,2-a]pyrimidines. rsc.org These catalysts are advantageous due to their reusability and ease of separation from the reaction mixture, contributing to a more sustainable process. rsc.org

The selection of a specific catalytic system directly impacts the reaction's efficiency and selectivity. For example, the DBU-promoted method shows selectivity for iodo- and bromo-substituted anilines, but is ineffective for the corresponding chloro-derivatives. organic-chemistry.org In contrast, copper catalysis can enable the use of a wider range of halogenated precursors. mdpi.com The following table summarizes the influence of different catalytic systems on the synthesis of 2-mercaptobenzothiazole derivatives.

| Catalyst/Promoter | Reactants | Key Conditions | Role & Impact on Efficiency/Selectivity | Reference |

|---|---|---|---|---|

| None (High Temp) | o-Toluidine, Carbon Disulfide, Sulfur | ~275°C, High Pressure | Traditional industrial method; harsh conditions required. | prepchem.com |

| DBU | o-Haloaniline, Carbon Disulfide | Toluene, 80°C | Promotes tandem reaction; good yields for iodo- and bromoanilines, but not chloroanilines. | organic-chemistry.org |

| CuBr | o-Aminothiophenols, Tetramethylthiuram Disulfide, Iodobenzenes | Water, 80°C | Highly effective copper catalyst for C-S bond formation, leading to high yields (76-84%). | mdpi.com |

| CuO | 2-Bromoanilines, Dithiocarbamates | - | Effective copper catalyst for reactions involving bromo-precursors. | nih.gov |

| AlCl₃ | 2-Aminothiophenols, Sodium Dithiocarbamate | DMF | Lewis acid catalyst used as an alternative to other methods. | mdpi.com |

| NaHS | Disulfide, Carbon Disulfide | Water | Acts as both S-S bond cleaving agent and CS₂ activator in a green chemistry approach. | rsc.org |

Chemical Reactivity and Transformation Pathways of 4 Methyl 1,3 Benzothiazole 2 Thiol

Reactions Involving the Thiol (-SH) Group

The exocyclic thiol group is the most reactive site of the 4-methyl-1,3-benzothiazole-2-thiol molecule. It exists in tautomeric equilibrium with its thione form, 4-methyl-1,3-benzothiazole-2(3H)-thione, with the thione form being predominant in both solid state and in solution. wikipedia.orgmst.dk The presence of the acidic proton on the nitrogen in the thione tautomer allows for deprotonation to form a thiolate anion, which is a potent nucleophile. wikipedia.org

S-Alkylation and S-Acylation Reactions

The nucleophilic sulfur atom of the thiolate, generated by treatment with a base, readily participates in S-alkylation and S-acylation reactions.

S-Alkylation: This reaction involves the treatment of this compound with alkylating agents, such as alkyl halides, to form the corresponding 2-(alkylthio)benzothiazoles. wikipedia.orgnih.gov For instance, the reaction with benzyl (B1604629) halides in the presence of a base like potassium carbonate in a suitable solvent yields 2-(benzylthio) derivatives. nih.gov Similarly, S-alkylation with methyl iodide would produce 2-(methylthio)-4-methyl-1,3-benzothiazole. These thioether products are stable and have been investigated for various applications. nih.govnih.gov The reaction is a standard nucleophilic substitution where the thiolate anion displaces the halide from the alkylating agent. nih.gov

S-Acylation: Acylation occurs when the compound reacts with acylating agents like acyl chlorides or acid anhydrides. nih.govacs.org This reaction typically proceeds via the S-acyl derivative, which can sometimes undergo rearrangement to the N-acyl product, highlighting a potential acyl group migration between the sulfur and nitrogen atoms. nih.gov

Table 1: Examples of S-Alkylation and S-Acylation Reactions

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Mercaptobenzothiazole (B37678) (as sodium salt) | Benzyl halide | 2-Benzylsulfanyl derivative | nih.gov |

| 2-Mercaptobenzothiazole | 2-Bromo-4′-methylacetophenone | S-alkylation product | nih.gov |

| 2-Mercaptobenzothiazole | Acylating agents | S-acyl derivatives | nih.gov |

Oxidation to Disulfides and Sulfonic Acids

The thiol group is susceptible to oxidation, leading to the formation of disulfides or, under harsher conditions, sulfonic acids.

Disulfide Formation: Mild oxidation of this compound results in the formation of the corresponding disulfide, bis(4-methyl-1,3-benzothiazol-2-yl) disulfide. wikipedia.orgdtic.mil This oxidative coupling can be promoted by various oxidizing agents, including oxygen, light, and heat, often proceeding through a free-radical mechanism. dtic.milnih.gov This reaction is of significant industrial relevance, particularly in the context of rubber vulcanization where such disulfides act as accelerators. wikipedia.org

Sulfonic Acid Formation: More vigorous oxidation can lead to the cleavage of the C-S bond or oxidation of the sulfur atom to higher oxidation states, such as a sulfonic acid. wsu.edu For example, oxidation can convert the thiol group into a sulfonate, which can act as a leaving group in subsequent reactions. scholaris.ca The oxidation of a thiol to a sulfenic acid is another possible intermediate step. wsu.edu

Reduction to Thiolates

In the presence of a base, this compound is deprotonated to form the corresponding thiolate anion. wikipedia.org This is an acid-base reaction where the thiol acts as a weak acid. The resulting thiolate is a key intermediate for many of the reactions involving the thiol group, particularly S-alkylation and S-acylation, due to its enhanced nucleophilicity compared to the neutral thiol. wikipedia.orgrug.nl The deprotonated thiolate form is the most abundant species at an alkaline pH above 7. wikipedia.org

Nucleophilic Substitution Reactions on the Benzothiazole (B30560) Ring System

Nucleophilic substitution reactions primarily occur at the C2-position of the benzothiazole ring. nih.gov If a suitable leaving group is present at this position, it can be displaced by a nucleophile. For instance, 2-chlorobenzothiazoles react with nucleophiles like hydrazine (B178648) to replace the chlorine atom. acs.org

A significant reaction in this class involves the use of methylsulfonyl benzothiazole (MSBT), where the methylsulfonyl group at the C2-position acts as an excellent leaving group. wsu.edu Thiols can attack the C2-carbon, displacing methylsulfinic acid in a nucleophilic aromatic substitution (NAS) mechanism. wsu.edunih.gov This reactivity has been harnessed to develop selective thiol blocking reagents. wsu.edu The efficiency of these reactions is often dependent on the pH, with higher reactivity observed at basic pH due to the increased concentration of the more nucleophilic thiolate anion. nih.gov

Table 2: Nucleophilic Substitution at the C2-Position

| Substrate | Nucleophile | Leaving Group | Product Type | Reference |

|---|---|---|---|---|

| 2-Halogenated benzothiazoles | Thiols | Halide | 2-Thioether | nih.gov |

| Methylsulfonyl benzothiazole (MSBT) | Thiols | Methylsulfinic acid | 2-Thioether | wsu.edu |

| 2-Chlorobenzothiazole | Hydrazine hydrate | Chloride | 2-Hydrazinobenzothiazole | acs.org |

Ring-Opening and Rearrangement Reactions

Under specific conditions, the benzothiazole ring system can undergo cleavage or rearrangement.

Ring-Opening Reactions: Oxidative ring-opening of benzothiazole derivatives has been reported. scholaris.ca For example, treatment with magnesium monoperoxyphthalate (MMPP) in an alcohol solvent can lead to the cleavage of the thiazole (B1198619) ring to form acyl aminobenzene sulfonate esters. scholaris.ca The proposed mechanism involves the opening of the thiazole ring followed by the oxidation of the resulting thiol. scholaris.ca Nucleophile-induced ring-opening has also been observed, where a nucleophilic attack at a specific carbon atom of the thiazole ring initiates the cleavage of a C-S bond. nih.gov

Rearrangement Reactions: Rearrangements involving the benzothiazole scaffold can lead to the formation of different heterocyclic systems. One studied pathway involves the reaction of a 2-substituted benzothiazole-2-thiol derivative that, after an initial nucleophilic attack and ring-opening, undergoes rearrangement with ring contraction to yield a thermodynamically more stable five-membered heterocycle. nih.gov Such transformations highlight the potential of the benzothiazole ring to serve as a precursor for structurally complex molecules through controlled rearrangement processes. nih.govnih.gov

Thermal and Photochemical Reactivity Studies of this compound

The thermal and photochemical stability of this compound is a critical aspect influencing its environmental fate and application. While specific experimental studies on the 4-methyl derivative are limited in publicly available literature, a comprehensive understanding of its reactivity can be inferred from studies on the parent compound, 2-mercaptobenzothiazole (MBT), and other substituted benzothiazoles. Theoretical studies also provide valuable insights into the stability and reactivity of this class of compounds.

Thermal Reactivity

The thermal behavior of benzothiazole-2-thiol derivatives is of significant interest, particularly in industrial applications where they may be subjected to high temperatures. Studies on 2-mercaptobenzothiazole (MBT) indicate that it can undergo decomposition at elevated temperatures. For instance, thermal decomposition has been observed during analytical procedures like gas chromatography when high inlet temperatures are used. researchgate.net This decomposition can lead to the formation of more stable products.

Theoretical studies on the stability of benzothiazole derivatives suggest that the thione tautomer of MBT is more stable than the thiol form. researchgate.net This stability is influenced by substituents on the benzothiazole ring. For this compound, the methyl group at the 4-position, an electron-donating group, may influence the electron density of the aromatic ring and, consequently, its thermal stability. However, without specific experimental data, the precise decomposition products and pathways remain speculative.

Table 1: Potential Thermal Decomposition Products of Benzothiazole-2-thiol Derivatives (based on studies of related compounds)

| Precursor Compound | Condition | Potential Decomposition Products | Reference |

| 2-Mercaptobenzothiazole (MBT) | High-temperature gas chromatography inlet | Benzothiazole | researchgate.net |

| Benzothiazoline (B1199338) derivatives | Pyrolysis | 2-Substituted benzothiazoles, Hydrocarbons | mdpi.com |

This table presents potential decomposition products based on the reactivity of structurally similar compounds, as direct experimental data for this compound is limited.

Photochemical Reactivity

The photochemical reactivity of benzothiazole derivatives is crucial for understanding their environmental persistence, as they can be degraded by sunlight in aquatic and terrestrial environments. Studies on various benzothiazole derivatives have shown that they can undergo phototransformation upon exposure to UV radiation.

The photochemical reactions of benzothiazole-2-thiones have been examined in the presence of alkenes, leading to the formation of 2-substituted benzothiazoles. rsc.org Furthermore, the photodegradation of several 2-alkylthio- and 2-arylthiobenzothiazoles is influenced by the solvent polarity and the presence of oxygen. rsc.org

A study on the photolysis of benzotriazoles, which share structural similarities with benzothiazoles, revealed that methyl-substituted derivatives like 4-methyl-1H-benzotriazole undergo photochemical degradation under simulated sunlight. nih.gov The primary photolysis pathway for 1H-benzotriazole was found to involve the formation of aminophenol. nih.gov It is plausible that this compound undergoes similar photochemical transformations, likely initiated by the absorption of UV light by the benzothiazole chromophore. The presence of the methyl group may influence the rate and pathway of photodegradation.

The UV-activated peracetic acid process has been shown to efficiently degrade benzothiazole, primarily through hydroxyl radical attack, leading to continuous hydroxylation of the molecule. rsc.org This suggests that advanced oxidation processes can be effective in the removal of such compounds from water.

Table 2: Photochemical Transformation Products of Related Benzothiazole and Benzotriazole Derivatives

| Compound | Irradiation Conditions | Major Transformation Products | Reference |

| Benzothiazole-2-thiones | UV irradiation in the presence of electron-poor alkenes | 2-Substituted benzothiazoles | rsc.org |

| 1H-Benzotriazole | Simulated sunlight (290-800 nm), neutral pH | Aminophenol | nih.gov |

| Benzothiazole | UV/Peracetic acid | Hydroxylated benzothiazoles | rsc.org |

This table summarizes findings for related compounds to infer the potential photochemical behavior of this compound due to the lack of specific data.

Derivatives and Analogues of 4 Methyl 1,3 Benzothiazole 2 Thiol

Design Principles for Structural Modification

The modification of the 4-methyl-1,3-benzothiazole-2-thiol structure is guided by established chemical principles, including structure-reactivity relationships and the concept of bioisosteric replacement, applied here in a purely physicochemical context.

The rational design of new analogues hinges on understanding the inherent chemical properties of the parent molecule. A critical aspect is the pronounced tautomerism of the 2-mercaptobenzothiazole (B37678) scaffold. While named as a "mercapto" (thiol) compound, spectroscopic evidence confirms that it exists predominantly in the thione form in the solid state, gas phase, and in solution. wikipedia.org The hydrogen atom is located on the nitrogen, not the sulfur, forming a 1,3-benzothiazole-2(3H)-thione structure. wikipedia.org Deprotonation under basic conditions generates the thiolate anion, which is a key reactive intermediate. wikipedia.org

The reactivity of this scaffold can be summarized by two main features:

The Thiol/Thiolate Group: The deprotonated thiolate is a potent nucleophile, making the sulfur atom the primary site for derivatization through reactions like alkylation and acylation. wikipedia.orgnih.gov

The Benzothiazole (B30560) Ring: The fused ring system can undergo electrophilic aromatic substitution. The electron-donating methyl group at the 4-position influences the electron density of the aromatic ring, potentially affecting the regioselectivity of such reactions. In the parent 2-mercaptobenzothiazole, electrophilic substitution tends to occur at the position para to the nitrogen atom. wikipedia.org

The interplay between the size of substituents and the resulting ring strain in dithiol precursors can also inform design, as seen in studies of thiol-disulfide interchange, which correlate ring size with reduction potential. harvard.edu Dithiols that form stable six-membered rings upon oxidation are generally more reducing than those forming five- or seven-membered rings. harvard.edu

Bioisosteric replacement is a strategy where one atom or functional group is exchanged for another with similar physicochemical properties, such as size, shape, and electronic distribution, without reference to biological outcomes. cambridgemedchemconsulting.com This principle can be applied to modify the structure of this compound to create analogues with potentially different chemical characteristics.

Classic examples of bioisosteric pairs relevant to this scaffold could include:

Ring Atom Replacement: The sulfur atom in the thiazole (B1198619) ring could be conceptually replaced by oxygen (to form a benzoxazole) or a nitrogen-containing group (to form a benzimidazole). The bioisosterism between 1,3,4-thiadiazoles and 1,3,4-oxadiazoles is a well-documented example of this principle. nih.gov

Substituent Replacement: Functional groups on the benzene (B151609) ring or attached to the core structure can be swapped. For instance, a hydroxyl group (-OH) can be replaced by a methyl group (-CH3), as demonstrated in the design of benzothiazine analogues. researchgate.net Other common replacements include fluorine (-F) for a hydroxyl group (-OH) or a phenyl ring for a pyridyl or thiophene (B33073) ring. cambridgemedchemconsulting.com

These replacements alter properties like lipophilicity, hydrogen bonding capacity, and metabolic stability purely from a chemical standpoint. cambridgemedchemconsulting.comnih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives can be broadly categorized by the site of modification: the benzene portion of the ring system or the exocyclic thiol group.

Introducing substituents onto the benzene ring of the this compound scaffold is typically achieved by starting with an already substituted precursor. The general synthesis of 2-mercaptobenzothiazoles often involves the cyclization of 2-aminothiophenols with reagents like carbon disulfide. wikipedia.orgresearchgate.net Therefore, by using a 2-aminothiophenol (B119425) that already contains the desired substituents in addition to the 4-methyl group, one can construct a correspondingly substituted final product. For example, a simple and catalyst-free method involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water to produce various substituted benzothiazole-2-thiols in high yields. researchgate.net

Another approach involves the direct functionalization of the benzothiazole ring system, though this is less common for introducing simple substituents compared to building from precursors.

The thiol group is the most common site for derivatization due to its high nucleophilicity after deprotonation. nih.govwikipedia.org

S-Alkylation: The reaction of this compound with various alkylating agents under basic conditions is a primary method for derivatization. This involves the formation of a thioether bond. For instance, reacting the parent 2-mercaptobenzothiazole with benzyl (B1604629) bromide in the presence of a base like potassium carbonate yields 2-benzylthio-benzothiazole derivatives. nih.gov Similarly, reactions with chloroacetyl chlorides can be used to introduce an acetamido linker, which can then be further functionalized. mdpi.comnih.gov

Oxidation to Disulfides: Oxidation of 2-mercaptobenzothiazole readily yields the corresponding disulfide, 2,2′-dithiobis(benzothiazole). wikipedia.org This disulfide can, in turn, react with amines to generate sulfenamide (B3320178) derivatives. wikipedia.org

Formation of Other Derivatives: The thiol group can be converted into a wide range of other functionalities. Reaction with acyl chlorides leads to S-acyl derivatives, while reaction with isocyanates can produce thiocarbamates. nih.govmdpi.com The reaction with 2-(2-benzothiazolylthio)ethyl acrylate (B77674) and methacrylate (B99206) derivatives has also been reported, highlighting the versatility of the thiol group in polymer chemistry applications. mdpi.com

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| S-Alkylation | Benzyl Bromide | 2-Benzylthio-benzothiazole | nih.gov |

| S-Alkylation | 2-Chloroacetyl Chloride | 2-(Chloroacetylthio)benzothiazole | mdpi.com |

| Oxidation | Oxidizing agents (e.g., I2) | 2,2′-Dithiobis(benzothiazole) | wikipedia.org |

| Reaction with Acrylates | 2-Hydroxyethyl Acrylate | 2-(2-Benzothiazolylthio)ethyl Acrylate | mdpi.com |

| Reaction with Isocyanates | Phenyl Isocyanate | Phenyl-ureabenzothiazole | mdpi.com |

Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization involves covalently linking the this compound scaffold to other distinct chemical structures to create a single, multifunctional molecule. This strategy leverages the chemical properties of both parent structures.

A notable example is the synthesis of benzothiazole-monoterpenoid hybrids . These compounds are synthesized through a regioselective α-amidoalkylation reaction involving benzothiazole, an alkyl chloroformate, and a phenolic monoterpenoid such as thymol (B1683141) or carvacrol. mdpi.com This creates a direct linkage between the heterocyclic system and the natural product.

Another common approach is to link the benzothiazole scaffold to other heterocyclic rings. A series of novel derivatives were created by incorporating pyridine (B92270), pyrimidine, and thiazole rings. mdpi.comnih.gov The synthesis route often involves first reacting an amine (like 6-aminobenzothiazole-2-thiol) with a linker molecule (such as 2-chloroacetyl chloride) and then coupling the resulting intermediate with another heterocyclic amine. mdpi.comnih.gov This creates hybrid structures where two different heterocyclic systems are joined, often via a flexible acetamido bridge originating from the thiol group. mdpi.com

Coupling with Other Heterocyclic Systems

The inherent reactivity of the thiol group in this compound and its parent compound, 2-mercaptobenzothiazole (MBT), makes it a prime candidate for coupling with other heterocyclic moieties. These reactions typically proceed via nucleophilic substitution or condensation pathways, leading to the formation of more complex, fused, or linked heterocyclic systems.

A significant class of coupled heterocycles synthesized from benzothiazole thiols are thiazolo[3,2-b] researchgate.netresearchgate.netmdpi.comtriazoles . The synthesis generally involves the reaction of a 2-mercaptobenzothiazole derivative with a suitably substituted triazole or by constructing the triazole ring onto the benzothiazole core. For instance, the Hantzsch condensation of 5-thioxotriazoles with α-bromoketones is a common method to produce thiazolo[3,2-b] researchgate.netresearchgate.netmdpi.comtriazole derivatives. researchgate.net This can be a one-step process under acid catalysis or a two-step process involving the isolation of a thioether intermediate followed by cyclization. researchgate.net Another route involves the reaction of 2-hydrazinylbenzothiazole (which can be prepared from 2-mercaptobenzothiazole) with reagents like formic acid or carbon disulfide to build the fused triazole ring. nih.gov These synthetic strategies have been adapted to create a variety of substituted thiazolo[3,2-b] researchgate.netresearchgate.netmdpi.comtriazole-6(5H)-ones, which are of interest for their structural properties. nih.gov

The thiol group can also be used as a nucleophile to link to other heterocyclic systems directly. For example, 2-mercaptobenzothiazole can undergo nucleophilic aromatic substitution with highly electrophilic heterocycles like 7-chloro-4,6-dinitro-2,1,3-benzoxadiazole 1-oxide to form new structural hybrids. nih.gov Similarly, reactions with 2-bromomethyl-1,3-thiaselenole have been shown to proceed through a complex pathway involving the initial attack of the thiolate anion at the selenium atom, ultimately forming linked thiaselenole-benzothiazole structures. nih.gov The synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides demonstrates a direct linkage to a thiazole ring system through the heterocyclization of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas. researchgate.net

Furthermore, the benzothiazole moiety can be coupled with other systems like pyrazoles, oxadiazoles, and thiadiazoles. nih.govnih.gov For example, benzothiazole-1,3,4-oxadiazole heterocycles have been synthesized in a multi-step process starting from 6-ethoxy-2-mercaptobenzothiazole. nih.gov

Table 1: Examples of Coupling Reactions with Heterocyclic Systems

| Starting Benzothiazole Derivative | Reagent/Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2-Mercaptobenzothiazole (analogue) | 5-Thioxotriazoles and α-bromoketones (Hantzsch condensation) | Thiazolo[3,2-b] researchgate.netresearchgate.netmdpi.comtriazoles | researchgate.net |

| 2-Mercaptobenzothiazole (analogue) | 2-Hydrazinylbenzothiazole with formic acid/CS₂ | Benzo mdpi.comnih.govthiazolo[2,3-c] researchgate.netresearchgate.netmdpi.comtriazoles | nih.gov |

| 1-(Benzo[d]thiazol-2-yl)-3-aroylthioureas | α-Bromoacetone (in situ) | N-[3-(2-Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] benzamides | researchgate.net |

| 2-Mercaptobenzothiazole (analogue) | 7-Chloro-4,6-dinitro-2,1,3-benzoxadiazole 1-oxide | Benzofuroxan-benzothiazole hybrids | nih.gov |

| 2-Mercaptobenzothiazole (analogue) | 2-Bromomethyl-1,3-thiaselenole | 2-[(1,3-Thiaselenol-2-ylmethyl)sulfanyl]-1,3-benzothiazole | nih.gov |

| 6-Ethoxy-2-mercaptobenzothiazole | Multi-step synthesis involving ethyl chloroacetate, hydrazinolysis, CS₂ | Benzothiazole-1,3,4-oxadiazole hybrids | nih.gov |

Preparation of Polymeric Derivatives (excluding direct material property data)

This compound and its close analogues are utilized in polymer chemistry, primarily through two distinct mechanisms: as monomers in polymerization reactions or as control agents in radical polymerization.

The thiol group provides a reactive handle for synthesizing monomers suitable for polymerization. For instance, acrylic and methacrylic monomers based on 2-mercaptobenzothiazole have been synthesized. nih.gov A typical synthesis involves the reaction of the sodium salt of the substituted 2-mercaptobenzothiazole with a chloroalkyl acrylate or methacrylate, such as 2-chloroethyl acrylate, in a nucleophilic substitution reaction. nih.gov The resulting monomers, containing a polymerizable vinyl group, can then be used in future polymerization processes. nih.govresearchgate.net

In addition to serving as a monomer building block, this compound can function as a chain transfer agent (CTA) in free radical polymerization, such as the suspension polymerization of methyl methacrylate (MMA). matchemmech.com In this role, the thiol group actively participates in the polymerization kinetics. The mechanism involves the transfer of a hydrogen atom from the thiol to the growing polymer radical chain, which terminates that chain and creates a new thiyl radical (RS•). This thiyl radical then initiates a new polymer chain. This process helps to control the molecular weight of the resulting polymer. The effectiveness of this chain transfer process is a key aspect of controlling the polymerization. matchemmech.com

Table 2: Role in the Preparation of Polymeric Derivatives

| Role of Benzothiazole Derivative | Polymerization Type | Description of Chemical Process | Reference |

|---|---|---|---|

| Monomer Precursor | Not specified (for use in future polymerization) | Nucleophilic substitution of a substituted 2-mercaptobenzothiazole with 2-chloroethyl acrylate or methacrylate to form a polymerizable monomer. | nih.gov |

| Chain Transfer Agent (CTA) | Free Radical Suspension Polymerization (e.g., of PMMA) | The thiol group donates a hydrogen atom to a propagating polymer radical, terminating the chain and initiating a new one via the resulting thiyl radical. | matchemmech.com |

Comparative Chemical Reactivity of Key Analogues

The chemical reactivity of this compound can be understood by comparing it with its key analogues, such as the parent compound (1,3-benzothiazole-2-thiol), the oxygen analogue (4-methyl-1,3-benzoxazole-2-thiol), and the tellurium analogue (2-methylsulphanyl researchgate.netresearchgate.netbenzotellurazole).

The primary difference between This compound and its parent, 1,3-benzothiazole-2-thiol (B7764131) (MBT) , is the presence of the methyl group on the benzene ring. This electron-donating group can influence the nucleophilicity of the thiol and the susceptibility of the aromatic ring to electrophilic substitution. Research on substituted 2-benzylthio-1,3-benzothiazoles has shown that the position and nature of substituents on the phenyl ring significantly affect the molecule's properties. For example, introducing an electron-donating methoxy (B1213986) group can enhance certain biological activities, implying an alteration of the electronic character of the benzothiazole system. nih.gov Conversely, an electron-withdrawing nitro group can have the opposite effect. nih.gov This suggests the methyl group in this compound likely increases the electron density of the bicyclic system compared to the unsubstituted MBT.

Comparing the thiazole with its oxazole (B20620) counterpart, 4-methyl-1,3-benzoxazole-2-thiol , reveals differences stemming from the heteroatom in the five-membered ring (sulfur vs. oxygen). Generally, benzoxazoles and benzothiazoles exhibit different electronic properties, which can affect their reactivity in coupling reactions. For example, in a comparative study of the antitumor potential of various 2-(4-aminophenyl)benzazole derivatives, the order of activity was found to be benzimidazole (B57391) ≥ imidazole (B134444) > benzothiazole > benzoxazole, suggesting that the nature of the azole ring is a critical determinant of the molecule's interactions. nih.gov

The tellurium analogue, 2-methylsulphanyl researchgate.netresearchgate.netbenzotellurazole (B8626874) , introduces a heavier chalcogen, which significantly alters its chemical reactivity. researchgate.net Organotellurium compounds are known to be less stable and more reactive than their sulfur and selenium counterparts. researchgate.net The tellurium atom in the benzotellurazole ring is susceptible to oxidation and can readily undergo reactions that expand its coordination sphere. researchgate.netresearchgate.net For instance, nitration of 2-methylsulphanyl researchgate.netresearchgate.netbenzotellurazole first occurs at the tellurium atom before proceeding to the aromatic ring. researchgate.net Similarly, it reacts with iodine to form a 1,1-diiodo adduct. researchgate.net This type of reactivity at the chalcogen atom is not typical for benzothiazoles under similar conditions.

Another relevant analogue is methylsulfonyl benzothiazole (MSBT) , where the thiol group is oxidized and alkylated to a methyl sulfone. This modification dramatically changes its reactivity. MSBT acts as a selective thiol blocking agent, reacting with thiols via a nucleophilic aromatic substitution that displaces methyl sulfonic acid. wsu.edu This electrophilic nature is in stark contrast to the nucleophilic character of the thiol in this compound.

Table 3: Comparative Reactivity of Key Analogues

| Compound | Key Structural Feature | Comparative Reactivity Highlight | Reference |

|---|---|---|---|

| This compound | Methyl group on benzene ring | Electron-donating methyl group likely increases nucleophilicity compared to the parent compound. | nih.gov |

| 1,3-Benzothiazole-2-thiol (MBT) | Unsubstituted parent compound | Acts as a baseline for nucleophilic and coupling reactions. | nih.govnih.gov |

| 4-Methyl-1,3-benzoxazole-2-thiol | Oxygen instead of sulfur in the azole ring | Different electronic properties and reactivity in coupling reactions compared to the thiazole analogue. | nih.gov |

| 2-Methylsulphanyl researchgate.netresearchgate.netbenzotellurazole | Tellurium instead of sulfur in the azole ring | The Te atom is a site of reactivity (e.g., nitration, iodination), a behavior not seen with the S atom in benzothiazoles. | researchgate.net |

| Methylsulfonyl benzothiazole (MSBT) | Thiol group replaced by a methyl sulfone | Acts as an electrophile in reactions with thiols, in contrast to the nucleophilic thiol group. | wsu.edu |

Coordination Chemistry of 4 Methyl 1,3 Benzothiazole 2 Thiol

Ligand Properties of 4-Methyl-1,3-benzothiazole-2-thiol

The behavior of this compound as a ligand in coordination complexes is dictated by its electronic structure, the presence of multiple potential donor atoms, and its existence in tautomeric forms.

This compound is a versatile ligand capable of coordinating to metal ions through its sulfur and nitrogen atoms. The exocyclic sulfur atom of the thiol/thione group and the endocyclic nitrogen atom of the thiazole (B1198619) ring are the primary coordination sites. This allows the ligand to act in a monodentate or bidentate fashion.

In many complexes of the parent compound, 2-mercaptobenzothiazole (B37678), the ligand acts as a bidentate chelating agent, forming a stable four-membered ring with the metal center by coordinating through the nitrogen and exocyclic sulfur atoms. nih.govnih.gov This chelating behavior is also anticipated for the 4-methyl derivative. Alternatively, it can act as a bridging ligand, connecting two metal centers, often utilizing both the nitrogen and sulfur atoms to bind to different metal ions. researchgate.netnih.gov

The soft nature of the sulfur donor atom makes this ligand particularly suitable for binding to soft metal ions, such as palladium(II), copper(I), and silver(I). The borderline nitrogen atom allows for coordination with a wider range of transition metals, including those of the first row like cobalt, nickel, and copper(II).

A critical aspect of the chemistry of this compound is its existence in two tautomeric forms: the thiol form and the thione form. researchgate.net

Thiol form: this compound

Thione form: 4-methyl-1,3-benzothiazole-2(3H)-thione

Spectroscopic studies and theoretical calculations on the parent 2-mercaptobenzothiazole have shown that the thione tautomer is the more stable and predominant form in the solid state and in solution. wikipedia.orgresearchgate.netmst.dk In this form, the proton resides on the endocyclic nitrogen atom, and the exocyclic sulfur is double-bonded to the C2 carbon. The presence of the methyl group at the 4-position is not expected to significantly alter this tautomeric equilibrium.

This tautomerism has a profound influence on the coordination behavior. When the ligand coordinates in its deprotonated form, it is the thiolate anion that binds to the metal. In this state, the ligand can act as a bidentate N,S-donor. The deprotonation of the N-H bond in the thione tautomer leads to the formation of the anionic ligand, which is the form most commonly found in metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes are then characterized by various spectroscopic and analytical techniques, including infrared (IR) and NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

A wide array of transition metal complexes have been synthesized with the parent ligand, 2-mercaptobenzothiazole, and similar complexes are expected for the 4-methyl derivative.

Palladium Complexes: Palladium(II) complexes with ligands of this type have been studied for their potential applications in catalysis and materials science. For instance, dinuclear palladium(II) complexes with bridging 1,3-benzothiazole-2-thiolate ligands have been reported, where each palladium center adopts a square-planar geometry. researchgate.net In these "paddlewheel" type structures, four ligands bridge two palladium atoms. researchgate.net Mononuclear complexes with other co-ligands are also known. nih.gov

Copper Complexes: Copper complexes of benzothiazole-2-thiol derivatives are of interest due to their potential biological activities. mdpi.com Both copper(I) and copper(II) complexes have been prepared. The coordination geometry around the copper center can vary from linear and trigonal planar for Cu(I) to tetrahedral and square planar for Cu(II). cdnsciencepub.comthescipub.com

Nickel Complexes: Nickel(II) can form octahedral or square planar complexes with 2-mercaptobenzothiazole-type ligands. In a reported octahedral nickel(II) complex, two deprotonated 2-mercaptobenzothiazole ligands chelate to the nickel center through their nitrogen and sulfur atoms, with other ligands completing the coordination sphere. nih.govnih.gov

Cobalt Complexes: Cobalt can form complexes in both its +2 and +3 oxidation states. Octahedral cobalt(III) complexes with related Schiff base ligands derived from benzothiazole (B30560) have been synthesized. biointerfaceresearch.com Studies on 5-methyl-1,3,4-thiadiazole-2-thiol, a related ligand, have shown the formation of six-coordinate cobalt(III) complexes. researchgate.net Polynuclear cobalt clusters have also been reported, indicating the ligand's ability to stabilize complex structures. rsc.org

Mercury Complexes: While less common, mercury(II) is known to form complexes with sulfur-containing ligands. Synonyms for the parent compound include "captax, mercury (+2) salt," suggesting the formation of simple salts or coordination complexes. nih.gov

The table below summarizes some of the known transition metal complexes with ligands structurally related to this compound.

| Metal | Example Complex Formula | Coordination Geometry | Reference |

| Palladium(II) | [Pd₂(μ-bta)₄] | Dinuclear, Square Planar at each Pd | researchgate.net |

| Copper(II) | [Cu(bta)₂] | Polymeric | cdnsciencepub.com |

| Nickel(II) | [Ni(bta)₂(L)₂] | Octahedral | nih.govnih.gov |

| Cobalt(III) | [Co(L')₂]⁺ (L' = bta derivative) | Octahedral | biointerfaceresearch.com |

*bta = benzothiazole-2-thiolate; L = other ligand

The coordination chemistry of this compound with main group metals is less explored compared to transition metals. However, given the nature of the donor atoms, complexes with elements like tin, lead, and bismuth are plausible. For instance, Sn(II) complexes have been prepared with the related ligand 2-thioacetic acid benzothiazole. thescipub.com Boron complexes with 4-substituted thiazole ligands have also been synthesized, demonstrating the versatility of the thiazole scaffold in coordination chemistry. acs.org

The bridging capability of the 4-methyl-1,3-benzothiazole-2-thiolate ligand makes it a suitable candidate for the construction of polymetallic and potentially heterometallic complexes. Dinuclear complexes of palladium are well-documented for the parent ligand. researchgate.netnih.gov Furthermore, polynuclear cobalt and nickel clusters have been synthesized using related thiol-containing ligands, where the ligand and its in-situ formed fragments are encapsulated within metallic cores. rsc.org The formation of such clusters highlights the rich structural chemistry that these ligands can support. The synthesis of heterometallic complexes, containing two or more different metal ions, remains an area with potential for future research, leveraging the ligand's ability to bridge different metal centers.

Structural Analysis of Coordination Complexes

The structural elucidation of coordination complexes is fundamental to understanding their physical and chemical properties. For complexes of this compound, this involves a detailed examination of how the ligand binds to a central metal ion and the resulting molecular and supramolecular structures.

Metal-Ligand Bonding Nature and Geometry

The this compound ligand, a derivative of 2-mercaptobenzothiazole, possesses multiple potential donor atoms: the nitrogen of the thiazole ring and the exocyclic sulfur atom. wikipedia.org This allows for various coordination modes, including monodentate, bidentate, and bridging, leading to a diversity of geometric structures in its metal complexes.

While specific crystal structure data for complexes of this compound are not extensively documented in the reviewed literature, insights can be drawn from closely related structures. For instance, studies on the coordination of the parent compound, 2-mercaptobenzothiazole (MBT), reveal its ability to act as a versatile ligand. In some complexes, MBT coordinates as a monodentate ligand through the sulfur atom. researchgate.net In others, it can act as a bridging ligand, connecting two metal centers.

The existence of thiol-thione tautomerism in these ligands further influences their coordination behavior. wikipedia.org The ligand can exist in either the thiol form, with a C-SH group, or the thione form, with a C=S and N-H group. The specific tautomer present can dictate the coordination site, with the thiol form favoring sulfur coordination and the thione form potentially involving both nitrogen and sulfur in chelation.

Spectroscopic Signatures of Coordination

Spectroscopic techniques are invaluable for deducing the coordination mode of ligands in metal complexes, especially in the absence of single-crystal X-ray diffraction data.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination to a metal ion provide key evidence of bonding. For complexes of ligands similar to this compound, significant shifts in the stretching frequencies of the C=N and C-S bonds are typically observed. jocpr.com A shift in the C=N stretching vibration to lower or higher frequencies can indicate the involvement of the thiazole nitrogen in coordination. Similarly, a change in the position of the C-S stretching band is indicative of the sulfur atom's participation in the metal-ligand bond. The disappearance of the S-H stretching vibration in the thiol tautomer is a strong indicator of deprotonation and coordination via the sulfur atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide information on the ligand's environment upon complexation. In the ¹H NMR spectrum, a downfield or upfield shift of the proton signals, particularly those of the methyl group and the aromatic ring, can suggest coordination. For instance, in related triazole-thiol complexes, changes in the chemical shifts of the protons are considered evidence of complexation. nih.gov In ¹³C NMR spectra, shifts in the signals of the carbon atoms adjacent to the potential donor atoms (nitrogen and sulfur) can also confirm the coordination mode.

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes, when compared to that of the free ligand, can reveal information about the coordination geometry. The appearance of new absorption bands in the visible region, often attributed to d-d electronic transitions of the metal ion, is a hallmark of complex formation. jocpr.com The position and intensity of these bands can sometimes be used to infer the coordination environment around the metal center (e.g., octahedral, tetrahedral).

Supramolecular Assembly in the Solid State

The formation of extended structures through non-covalent interactions is a key feature of the solid-state chemistry of coordination compounds. For complexes of this compound, supramolecular assembly can be driven by various interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

While direct studies on the supramolecular structures of this compound complexes are limited, research on related systems highlights the potential for the formation of intricate architectures. For example, coordination polymers have been synthesized using ligands containing thiazole and other heterocyclic moieties, where the ligands bridge metal centers to form one-, two-, or three-dimensional networks. The methyl group on the benzothiazole ring could influence the packing of the molecules in the crystal lattice and direct the formation of specific supramolecular motifs.

Dynamics and Stability of Metal-4-Methyl-1,3-benzothiazole-2-thiol Complexes in Solution

Understanding the behavior of coordination complexes in solution is crucial for many of their potential applications. This includes studying their stability and the dynamic processes they undergo.

The stability of metal complexes in solution is quantified by their stability constants (or formation constants). scispace.comresearchgate.net These constants provide a measure of the strength of the metal-ligand interaction. scispace.com The determination of stability constants for complexes of this compound would require techniques such as potentiometric or spectrophotometric titrations. Such studies would allow for a quantitative comparison of the affinity of different metal ions for the ligand and would be essential for understanding their behavior in various chemical and biological systems.

Dynamic processes in solution can include ligand exchange reactions, fluxional behavior of the coordinated ligands, and changes in coordination geometry. Techniques like variable-temperature NMR spectroscopy can be employed to study these dynamic phenomena. For instance, the broadening or coalescence of NMR signals at different temperatures can provide information about the rates of exchange processes occurring in the complex.

Theoretical and Computational Investigations of 4 Methyl 1,3 Benzothiazole 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular structure, reactivity, and electronic properties of chemical compounds. These methods provide detailed information about electron distribution and chemical behavior, offering insights that complement experimental findings. scirp.org For benzothiazole (B30560) derivatives, calculations are often performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a 6-31+G(d,p) or similar basis set to optimize molecular geometries and predict various properties in both gas and aqueous phases. scirp.orgscirp.org

DFT has become a standard method for investigating the electronic structure of molecules. scirp.org It is used to calculate a wide range of properties, including optimized geometries, frontier molecular orbitals, molecular electrostatic potential maps, and thermochemical data. scirp.orgscirp.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic properties and reactivity of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A small energy gap suggests that a molecule is more reactive, as it requires less energy to promote an electron from the occupied HOMO to the unoccupied LUMO. scirp.orgmdpi.com This indicates higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govmdpi.com For 1,3-benzothiazole-2-thiol (B7764131), the parent compound of 4-methyl-1,3-benzothiazole-2-thiol, DFT calculations provide the following frontier orbital energies. The addition of a methyl group, an electron-donating group, to the benzene (B151609) ring would be expected to slightly raise the HOMO energy level and potentially decrease the energy gap, thereby increasing its reactivity.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1,3-Benzothiazole-2-thiol | -6.313 | -1.878 | 4.435 |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the charge distribution and bonding within a molecule. scirp.orgscirp.org It examines intramolecular interactions, such as hyperconjugation, arising from the delocalization of electron density between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. scirp.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). scirp.orgscirp.org

For 1,3-benzothiazole-2-thiol, NBO analysis reveals significant stabilization from electron delocalization. scirp.org Key interactions involve the lone pairs (LP) of the sulfur and nitrogen atoms. A notable interaction is the delocalization from the second lone pair of the exocyclic sulfur atom (S13) into the antibonding π* orbitals of the thiazole (B1198619) ring. scirp.org The stabilization energies (E(2)) for the most significant donor-acceptor interactions are summarized below.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (2) S13 | π* (N3-C7) | 29.28 |

| π (C4-C5) | π* (C1-C2) | 20.89 |

| π (C1-C2) | π* (N3-C7) | 18.15 |

| σ (C1-N12) | σ* (C7-S14) | 5.95 - 7.91 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. scirp.orgscirp.org The MEP surface is color-coded to indicate different potential values: red signifies regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). scirp.org Green and yellow areas denote intermediate potential.

For 1,3-benzothiazole-2-thiol, the MEP map shows that the most negative potential is concentrated around the exocyclic sulfur atom of the thiol group and the nitrogen atom of the thiazole ring. scirp.org These electronegative atoms are therefore the primary sites for electrophilic attack. Conversely, the most positive potential is located on the hydrogen atom attached to the nitrogen (in the thione tautomer), making it a likely site for nucleophilic attack. scirp.org